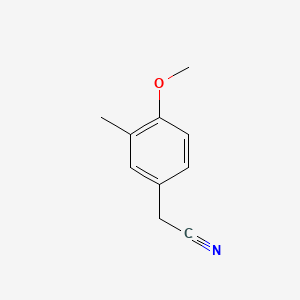

4-Methoxy-3-methylphenylacetonitrile

Übersicht

Beschreibung

Comprehensive Analysis of 4-Methoxy-3-methylphenylacetonitrile

4-Methoxy-3-methylphenylacetonitrile is a compound that has been the subject of various synthesis and chemical reactivity studies. The compound has been synthesized using different methods, including solvent-free condensation with aldehydes and nitriles, and its structural features have been analyzed using X-ray, IR, NMR, and electronic spectroscopy .

Synthesis Analysis

The synthesis of 4-Methoxy-3-methylphenylacetonitrile has been achieved through different protocols, such as solvent-free condensation methods and multi-step reactions involving various reagents and catalysts. The compound has also been used as a building block for the construction of nitrogen heterocyclic compounds, demonstrating its versatility in organic synthesis .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-methylphenylacetonitrile has been studied using X-ray crystallography, IR, NMR, and electronic spectroscopy. The compound has been found to exhibit specific geometric parameters and optical properties, including absorption and fluorescence spectra in different solvents .

Chemical Reactions Analysis

The chemical reactivity of 4-Methoxy-3-methylphenylacetonitrile has been investigated in various reactions, including condensation with aldehydes and nitriles, formylation, and reactions with primary and heterocyclic amines. These studies have led to the synthesis of novel Schiff bases and nitrogen heterocyclic compounds, demonstrating the compound's potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-3-methylphenylacetonitrile have been characterized through elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data. The compound has also been evaluated for its in vitro antimicrobial activity, showing promising results for certain derivatives .

Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. Synthesis, X-ray and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. Preparation and Structural Evaluation of the Conformational Polymorphs of α-[(4-Methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile. Improvement of the Synthesis Method of 4-hydroxy-3-methoxyphenylacetonitrile. Synthesis of 4-hydroxy-3-methoxyphenylacetonitrile. Photosubstitution Reactions of 4-Methyl-2-quinolinecarbonitrile with Arylalkanoic Acids. No Evidence for the External Magnetic Field Effects or Chiral Symmetry Breaking. Theoretical investigation of oligomer structure and optoelectronic properties for [4-(methoxyphenyl)acetonitrile]n (n=1-5). Synthesis, chemical reactivity and biological evaluation of the novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. A Novel Synthetic Technology of 4-Methoxyphenylacetic Acid.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-methylphenylacetonitrile is a chemical compound with the formula C10H11NO . While specific applications of this compound are not readily available in the sources I have access to, it’s important to note that such compounds can be used in a variety of scientific fields, including organic chemistry, pharmaceutical research, and materials science.

One potential application of 4-Methoxy-3-methylphenylacetonitrile could be in the development of new drugs or pharmaceuticals. Many nitrile-containing compounds are used in the synthesis of pharmaceuticals due to their reactivity and versatility .

Another possible application could be in the field of materials science, where nitrile compounds are often used in the production of polymers and resins. These materials have a wide range of uses, from packaging materials to high-performance engineering plastics .

-

Pharmaceutical Research

- Nitrile-containing compounds, such as 4-Methoxy-3-methylphenylacetonitrile, are often used in the synthesis of pharmaceuticals due to their reactivity and versatility . They can act as intermediates in the production of a wide range of drugs, contributing to the development of new therapeutic agents.

-

Materials Science

-

Analytical Method Development

- 4-Methoxy-3-methylphenylacetonitrile can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production . This involves using the compound as a reference standard to ensure the accuracy and reliability of analytical methods.

Eigenschaften

IUPAC Name |

2-(4-methoxy-3-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMACJMHUFTRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226341 | |

| Record name | 4-Methoxy-3-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-methylphenylacetonitrile | |

CAS RN |

75391-57-0 | |

| Record name | 4-Methoxy-3-methylphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075391570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-3-methylphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)